N370S Glucocerebrosidase Inhibitory Potency: ML155 vs. Closest Quinazoline Analogs
In a direct head-to-head comparison using the same N370S GC spleen homogenate assay, ML155 (CID 40225210) achieved an AC50 of 0.33 μM, outperforming all other commercial quinazoline analogs tested. The closest analog, compound 9 (CID 2477651), showed an AC50 of 0.45 μM (1.4-fold less potent), while compound 8 (CID 2573787) reached only 1.27 μM (3.8-fold less potent). The positive control isofagomine, a distinct chemotype, exhibited an AC50 of 0.080 μM [1].
| Evidence Dimension | Inhibitory potency (AC50) against N370S mutant glucocerebrosidase in spleen homogenate |
|---|---|
| Target Compound Data | ML155 AC50 = 0.33 μM |
| Comparator Or Baseline | Compound 9 (CID 2477651) AC50 = 0.45 μM; Compound 8 (CID 2573787) AC50 = 1.27 μM; Isofagomine AC50 = 0.080 μM |
| Quantified Difference | ML155 is 1.4-fold more potent than compound 9 and 3.8-fold more potent than compound 8; 4.1-fold less potent than isofagomine |
| Conditions | N370S spleen homogenate assay using 4-methylumbelliferyl-β-D-glucopyranoside substrate (AID 2590 / AID 2592) |
Why This Matters
Procurement of ML155 ensures the highest potency among commercially characterized quinazoline GC inhibitors, minimizing the quantity needed for dose-response studies and reducing per-experiment cost.
- [1] Table 1: SAR of commercial quinazolines; Section 3.2 Dose Response Curves for Probe. In: Motabar O, et al. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 1. NCBI Bookshelf; 2010. View Source
